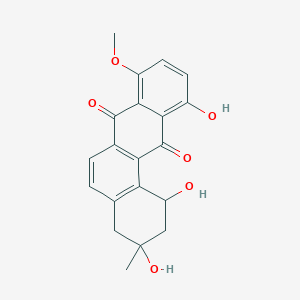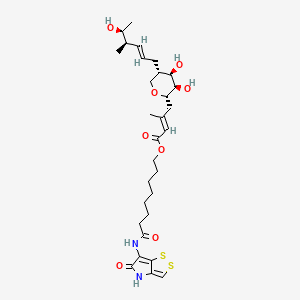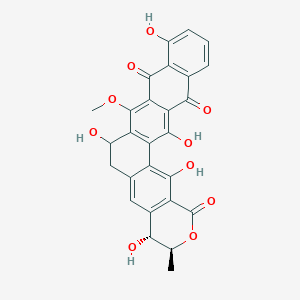
Hydrogen manganate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydrogen manganate is a manganese oxoanion that consists of manganic acid where one of the two OH groups has been deprotonated. It is a manganese oxoanion and a monovalent inorganic anion. It is a conjugate base of a manganic acid. It is a conjugate acid of a manganate.
Applications De Recherche Scientifique
Hydrogen Production from Microorganisms
Hydrogen manganate plays a role in the production of biohydrogen, a clean energy alternative, through phototrophic microorganisms like microalgae and cyanobacteria. These microorganisms are explored to increase biohydrogen yield, presenting an environmentally friendly alternative to conventional fossil fuels (Bolatkhan et al., 2019).
Catalytic Hydrogenation
Hydrogen manganate is instrumental in the catalytic hydrogenation of various organic compounds. Manganese complexes have shown the capability to selectively reduce nitriles, ketones, and aldehydes, providing a green synthesis route for valuable amines and alcohols (Elangovan et al., 2016).
Hydrogen Storage in Metal Hydrides
Research on metal hydrides, including manganese-based compounds, is significant for hydrogen storage applications. These materials offer potential advantages in terms of hydrogen storage capacity, kinetics, and thermal response, essential for transport applications like automotive uses (Sakintuna et al., 2007).
Graphene Oxide Reduction
Studies involving hydrogen manganate have contributed to the reduction of graphene oxides, which is vital for applications in energy storage and electrochemical sensing. The presence of elements like manganate in the reduction process significantly impacts the properties of the resulting graphene materials (Eng et al., 2013).
Industrial Uses of Hydrogen
Hydrogen manganate contributes to various industrial applications of hydrogen. It is used in industries such as chemical refining, metallurgical, and electronics, primarily as a reactant and also as a fuel in space applications (Ramachandran & Menon, 1998).
Hydrogen Production via Water Splitting
Manganese compounds, including hydrogen manganate, have been extensively studied as catalysts for hydrogen production via water splitting. These compounds mimic the water oxidizing complex of Photosystem II, crucial for efficient and environmentally friendly hydrogen production (Najafpour & Allakhverdiev, 2012).
Propriétés
Nom du produit |
Hydrogen manganate |
|---|---|
Formule moléculaire |
HMnO4- |
Poids moléculaire |
119.944 g/mol |
Nom IUPAC |
hydroxy-oxido-dioxomanganese |
InChI |
InChI=1S/Mn.H2O.3O/h;1H2;;;/q+1;;;;-1/p-1 |
Clé InChI |
NQNFPAGRZQMGFB-UHFFFAOYSA-M |
SMILES canonique |
O[Mn](=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(1S,2S,13R)-22-(cyclopropylmethyl)-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaene-2,16-diol](/img/structure/B1242493.png)

![5-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-5-oxopentanoate](/img/structure/B1242497.png)


![[4-[2-[3-(3-Amino-1-hydroxy-3-oxopropyl)-18-(hexadecanoylamino)-11,20,21,25-tetrahydroxy-15-(1-hydroxyethyl)-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]-2-hydroxyethyl]-2-hydroxyphenyl] hydrogen sulfate](/img/structure/B1242503.png)



![[3-(Diethylamino)-2,2-dimethylpropyl] 5-[4-(trifluoromethyl)phenyl]furan-2-carboxylate](/img/structure/B1242508.png)

![(5R)-5-(aminomethyl)-3-[4-[(3-chlorophenyl)methoxy]phenyl]-1,3-oxazolidin-2-one](/img/structure/B1242511.png)
![Dimethyl 2,2'-(9,9',10,10'-tetrahydroxy-7,7'-dimethoxy-1,1'-dioxo-3,3',4,4'-tetrahydro-[6,6'-binaphtho[2,3-c]pyran]-3,3'-diyl)diacetate](/img/structure/B1242513.png)